molecular formula C18H21N3O B11567726 N'-[4-(diethylamino)benzylidene]benzohydrazide

N'-[4-(diethylamino)benzylidene]benzohydrazide

Cat. No.: B11567726
M. Wt: 295.4 g/mol
InChI Key: HBZQDULNYRWEEB-XMHGGMMESA-N
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Description

N’-[4-(diethylamino)benzylidene]benzohydrazide is a chemical compound known for its unique structure and properties It is a derivative of benzohydrazide, featuring a diethylamino group attached to the benzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(diethylamino)benzylidene]benzohydrazide typically involves the reaction of 4-diethylaminobenzaldehyde with benzohydrazide. One common method includes dissolving 4-diethylaminobenzaldehyde and benzohydrazide in methanol and allowing the reaction to proceed at room temperature. The reaction mixture is then subjected to gradual evaporation to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for N’-[4-(diethylamino)benzylidene]benzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(diethylamino)benzylidene]benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

N’-[4-(diethylamino)benzylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-(diethylamino)benzylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and engage in various chemical interactions, influencing biological pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(diethylamino)benzylidene]benzohydrazide is unique due to its specific diethylamino group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(E)-[4-(diethylamino)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C18H21N3O/c1-3-21(4-2)17-12-10-15(11-13-17)14-19-20-18(22)16-8-6-5-7-9-16/h5-14H,3-4H2,1-2H3,(H,20,22)/b19-14+

InChI Key

HBZQDULNYRWEEB-XMHGGMMESA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2

Origin of Product

United States

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